molecular formula C23H25N3O6S B11213486 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B11213486
M. Wt: 471.5 g/mol
InChI Key: GKIYKZSKUMGCEE-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a synthetic quinazoline derivative characterized by a fused [1,3]dioxolo ring system at positions 4 and 5 of the quinazoline core. The molecule features a sulfanylidene (C=S) group at position 6 and an 8-oxo (C=O) moiety at position 7. The butanamide side chain at position 7 is substituted with a 2-(3,4-dimethoxyphenyl)ethyl group, which contributes to its distinct electronic and steric profile.

Properties

Molecular Formula

C23H25N3O6S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C23H25N3O6S/c1-29-17-6-5-14(10-18(17)30-2)7-8-24-21(27)4-3-9-26-22(28)15-11-19-20(32-13-31-19)12-16(15)25-23(26)33/h5-6,10-12H,3-4,7-9,13H2,1-2H3,(H,24,27)(H,25,33)

InChI Key

GKIYKZSKUMGCEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, introduction of the dioxolo group, and subsequent functionalization to introduce the butanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying interactions with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: Its unique chemical properties may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences:

Core Modifications: Target Compound: Contains a sulfanylidene (C=S) group at position 6. K284-5606: Features a sulfanyl (C-S) group bonded to a 2-(cyclohexylamino)-2-oxoethyl substituent.

Side Chain Variations :

  • Target Compound : The N-substituent is a 2-(3,4-dimethoxyphenyl)ethyl group.
  • K284-5606 : The N-substituent is a 4-methoxyphenylmethyl group.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Property Target Compound K284-5606 (Reference)
Molecular Weight (g/mol) Not reported in 638.78 (calculated)
LogP (Predicted) Higher (due to 3,4-dimethoxy groups) 3.2 (experimental)
Solubility (mg/mL) Likely lower (hydrophobic substituents) 0.12 (in PBS, pH 7.4)
Hydrogen Bond Acceptors 9 10

Key Observations:

  • Lipophilicity : The 3,4-dimethoxy groups in the target compound increase logP compared to K284-5606, suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Metabolic Stability: The cyclohexylamino group in K284-5606 may confer resistance to oxidative metabolism, whereas the target compound’s dimethoxy groups could be susceptible to demethylation .

Pharmacodynamic and Pharmacokinetic Insights

  • Target Compound : The sulfanylidene group may act as a hydrogen bond acceptor, improving interactions with catalytic lysine residues in kinase binding pockets.

Research Findings and Implications

The target compound’s dimethoxy and sulfanylidene groups may enhance selectivity for specific kinase isoforms, though this requires validation.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a quinazoline core and various functional groups such as methoxy and sulfanyl moieties, which may enhance its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C34H38N4O8SC_{34}H_{38}N_{4}O_{8}S, with a molecular weight of approximately 662.8 g/mol. The structural components contribute to its unique biological properties. Below is a summary of its chemical characteristics:

Property Details
Molecular Formula C34H38N4O8S
Molecular Weight 662.8 g/mol
Functional Groups Methoxy, Sulfanyl
Core Structure Quinazoline

Antioxidant Properties

Preliminary studies indicate that this compound exhibits significant antioxidant activity . The presence of methoxy groups and sulfanyl moieties may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Anticancer Activity

Molecular docking studies have shown that this compound interacts with specific proteins involved in cancer progression. Its binding affinities suggest potential efficacy against various cancer types by inhibiting key signaling pathways associated with tumor growth and metastasis.

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties in vitro. Its structural features may enhance its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways in pathogens .

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study reported that the compound significantly reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent for diseases associated with oxidative damage.
  • Anticancer Mechanisms : In vitro studies on cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation through the modulation of cell cycle regulators and pro-apoptotic factors.
  • Antimicrobial Testing : A series of tests against bacterial strains showed that the compound exhibited dose-dependent antimicrobial activity, suggesting its potential application in developing new antibiotics.

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